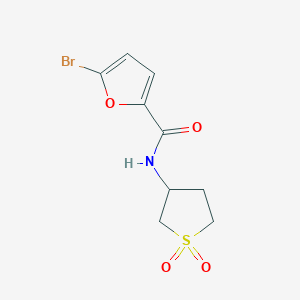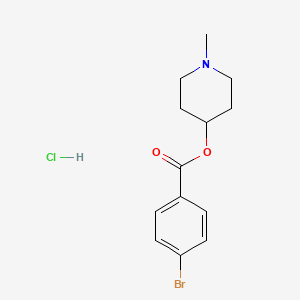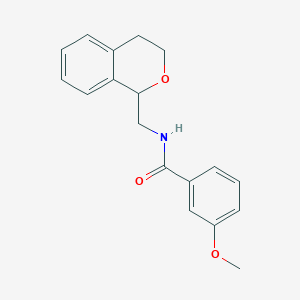![molecular formula C11H10N4O3S2 B4065637 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4065637.png)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
Vue d'ensemble
Description
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide is a chemical compound with potential applications in scientific research.
Applications De Recherche Scientifique
Anticancer Properties
A notable application of thiadiazole derivatives involves their evaluation as anticancer agents. These compounds have been synthesized and tested against various cancer cell lines to determine their cytotoxicity and potential mechanism of action. For example, the study by Evren et al. (2019) reported the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity against A549 human lung adenocarcinoma cells, showing promising results in terms of selectivity and apoptosis induction (Evren et al., 2019).
Antimicrobial Activity
Thiadiazole derivatives also exhibit significant antimicrobial activities. The ability to inhibit the growth of various bacterial and fungal strains has been a key area of interest. Research has focused on synthesizing compounds that target specific microbial pathways, potentially offering new avenues for treating infectious diseases. The synthesis and biological evaluation of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, for instance, demonstrated good antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Tang et al., 2019).
Enzyme Inhibition
Another significant area of research involves the inhibition of specific enzymes critical to the progression of certain diseases. For instance, thiadiazole derivatives have been investigated for their ability to inhibit enzymes like glutaminase, which is involved in cancer cell metabolism. The design and synthesis of such inhibitors aim to provide therapeutic strategies against various cancers by targeting metabolic pathways (Shukla et al., 2012).
Antiviral Activities
The antiviral potential of thiadiazole derivatives has also been explored, with some compounds showing efficacy against HIV-1 replication. This line of research is critical for developing new antiviral drugs that can offer effective treatment options against HIV/AIDS and other viral infections (Zhan et al., 2008).
Propriétés
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S2/c1-7-13-14-11(20-7)19-6-10(16)12-8-2-4-9(5-3-8)15(17)18/h2-5H,6H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLXNDPLOWQVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-bromo-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4065575.png)
![2-{[2-nitro-5-(1-piperazinyl)phenyl]thio}-1H-benzimidazole](/img/structure/B4065580.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4065581.png)


![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-adamantanamine hydrochloride](/img/structure/B4065601.png)
![5-(acetyloxy)-2-{[(2-sec-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4065609.png)
![(2-ethylbenzyl)methyl[(1-methylpiperidin-3-yl)methyl]amine](/img/structure/B4065615.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide](/img/structure/B4065621.png)

![N-(3-bromo-4-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4065670.png)
